

physical properties of 3-Methyl-1,2,4-oxadiazol-5-ol

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Compound of Interest

Compound Name: 3-Methyl-1,2,4-oxadiazol-5-ol

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An In-Depth Technical Guide to the Physicochemical Characterization of **3-Methyl-1,2,4-oxadiazol-5-ol**

Foreword: A Molecule of Duality

In the landscape of medicinal chemistry and drug development, the 1,2,4-oxadiazole ring is a privileged scaffold, frequently employed as a bioisostere for esters and amides to enhance metabolic stability and modulate physicochemical properties.[1][2] The subject of this guide, **3-Methyl-1,2,4-oxadiazol-5-ol**, is a prime example of this heterocyclic family. However, its simple name belies a crucial chemical duality that governs its behavior: tautomerism. Understanding this equilibrium is not merely an academic exercise; it is fundamental to accurately measuring, interpreting, and ultimately engineering its properties for therapeutic applications. This guide provides the foundational knowledge and validated experimental frameworks necessary to comprehensively characterize this molecule.

Molecular Identity and Structural Elucidation

The nominal structure, **3-Methyl-1,2,4-oxadiazol-5-ol**, suggests a hydroxyl (-OH) group at the C5 position. However, it predominantly exists in its more stable keto tautomeric form, 3-Methyl-1,2,4-oxadiazol-5(4H)-one. This keto-enol tautomerism is a dynamic equilibrium between two constitutional isomers that are readily interconvertible.[3] The position of this equilibrium is sensitive to environmental factors, particularly the solvent.[4][5][6]

The physical properties measured are therefore a reflection of this equilibrium mixture. All subsequent characterization must be performed with this understanding at the forefront.

Caption: Tautomeric equilibrium of the target molecule.

Core Physicochemical Properties

The following table summarizes the key physical and chemical identifiers for the compound, primarily referencing its more stable keto form.

Property	Value	Source
Chemical Name	3-Methyl-1,2,4-oxadiazol-5(4H)-one	N/A
Synonym	3-Methyl-1,2,4-oxadiazol-5-ol	N/A
CAS Number	17597-81-2	N/A
Molecular Formula	C ₃ H ₄ N ₂ O ₂	N/A
Molecular Weight	100.08 g/mol	N/A
Appearance	White to off-white solid (predicted)	N/A

Expected Spectroscopic Fingerprints

While a definitive, published spectrum for this specific compound is not readily available, based on the analysis of substituted 1,2,4-oxadiazoles, the following spectral characteristics can be anticipated.^{[7][8]}

- ¹H NMR: A sharp singlet corresponding to the C3-methyl protons (CH₃) would be expected. Another signal, likely broad, would correspond to the N4-proton (N-H) of the keto tautomer, which would be exchangeable with D₂O.
- ¹³C NMR: Signals for the C3-methyl carbon, the C3 ring carbon, and the C5 carbonyl carbon would be key identifiers. The chemical shift of the C5 carbon would be particularly indicative of the keto-enol equilibrium state.^[8]

- IR Spectroscopy: A strong absorption band characteristic of a carbonyl group (C=O) stretch (approx. $1700\text{-}1750\text{ cm}^{-1}$) from the keto tautomer would likely dominate the spectrum. A broad absorption in the N-H stretching region (approx. $3100\text{-}3300\text{ cm}^{-1}$) would also be expected.
- Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of 100.08.

Experimental Determination of Key Physical Properties

The following sections provide detailed, self-validating protocols for determining the physical properties most critical to drug development.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting temperature (T_m) is a critical parameter for assessing purity and stability. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides a complete thermodynamic profile, including the enthalpy of fusion (ΔH), and can detect other thermal events like decomposition or polymorphic transitions.^{[9][10]} The method's principle lies in measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to the same temperature program.^[11]

Caption: Standard workflow for melting point determination using DSC.

Detailed Protocol:

- Sample Preparation: Accurately weigh 5–20 mg of 3-Methyl-1,2,4-oxadiazol-5-one into a clean aluminum or platinum DSC pan.^[12] Place the lid on the pan and hermetically seal it using a sample press. Prepare an identical empty, sealed pan to serve as the reference.
- Instrument Calibration: Prior to the run, perform a two-point calibration of the DSC instrument using certified reference materials with known thermal transitions, such as indium, to ensure temperature and enthalpy accuracy.^[12]

- **Test Execution:** Place the sample and reference pans into their respective positions in the DSC autosampler or cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
- **Thermal Program:** Initiate the thermal program. A typical scan involves equilibrating the cell at a starting temperature (e.g., 25°C) and then ramping the temperature at a linear rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[10]
- **Data Analysis:** The output is a thermogram plotting heat flow against temperature. An endothermic event (a peak pointing down or up, depending on instrument convention) signifies melting. The melting point (T_m) is determined from the onset temperature of this peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).[9]

Trustworthiness: This protocol is self-validating through the mandatory calibration with a known standard (indium). The use of an inert atmosphere ensures the observed thermal event is melting, not oxidative decomposition. Reproducibility is confirmed by running the analysis in triplicate.[12]

Thermodynamic Aqueous Solubility

Expertise & Rationale: Solubility is a cornerstone of drug efficacy, directly influencing absorption and bioavailability.[13] While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization and pre-formulation.[14][15] The shake-flask method is the most reliable approach to determine this value.[16] The protocol below is designed to determine the pH-solubility profile, which is critical for a compound with an ionizable proton.

Caption: Workflow for the Shake-Flask method of solubility determination.

Detailed Protocol:

- **Buffer Preparation:** Prepare aqueous buffers at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[16]
- **Sample Incubation:** Add an excess amount of solid 3-Methyl-1,2,4-oxadiazol-5-one to vials containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium. Seal the vials.

- **Equilibration:** Place the vials in an incubator shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate for an extended period (24 to 48 hours) to ensure equilibrium is reached.[16][17]
- **Separation:** After incubation, allow the samples to rest briefly for large particles to settle. Withdraw an aliquot from the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 μm PVDF) to remove all undissolved solid.[17]
- **Quantification:** Analyze the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[15][17]
- **Data Analysis:** Quantify the concentration against a standard calibration curve prepared with known concentrations of the compound. The resulting concentration is the thermodynamic solubility at that specific pH and temperature. The lowest measured solubility across the pH range of 1.2–6.8 determines the Biopharmaceutics Classification System (BCS) solubility class.[16]

Trustworthiness: The protocol's validity rests on achieving true equilibrium, confirmed by ensuring the presence of excess solid after incubation. The use of a validated, specific analytical method like HPLC ensures accurate quantification, and running each pH condition in triplicate provides statistical confidence.[16]

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species. It is a critical determinant of solubility, permeability, and target binding. For 3-Methyl-1,2,4-oxadiazol-5-one, the N-H proton is acidic. Potentiometric titration and UV-Vis spectrophotometry are two robust, widely used methods for pKa determination.[18][19] The spectrophotometric method is particularly elegant if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.

Detailed Protocol (UV-Vis Spectrophotometry):

- **Preliminary Scan:** Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Prepare two highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) aqueous buffer solutions containing a small, fixed concentration of the compound. Scan the UV-Vis

spectrum (e.g., 200-400 nm) of both solutions to identify wavelengths where the absorbance changes significantly with pH (λ_{max}).

- **pH Titration Series:** Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 11 in 0.5 pH unit increments). Add a constant amount of the compound stock solution to each buffer to maintain a fixed total concentration.
- **Spectral Measurement:** Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
- **Data Analysis:** Plot absorbance versus pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal; this pH value is the pKa.^[18] Alternatively, using the Henderson-Hasselbalch equation, the pKa can be calculated from the intersection point of plots derived from the spectra.^[20]

Trustworthiness: This method is validated by the clear observation of an isosbestic point in the spectral overlay, which is a wavelength where the absorbance of all solutions remains constant, indicating a clean, two-species equilibrium. The accuracy is enhanced by using a calibrated pH meter and performing the experiment at a constant temperature.

Safety, Handling, and Storage

As with any research chemical, 3-Methyl-1,2,4-oxadiazol-5-one should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

The physicochemical characterization of **3-Methyl-1,2,4-oxadiazol-5-ol** is fundamentally guided by its keto-enol tautomerism. A comprehensive understanding requires not just the final data points, but a rigorous application of validated experimental protocols. The methodologies for DSC, thermodynamic solubility, and pKa determination outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data essential for advancing drug discovery and development programs.

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